molecular formula C5H5F3O2 B12432413 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester

Cat. No.: B12432413
M. Wt: 154.09 g/mol
InChI Key: DMMZYYLXAGRBDO-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester is an organic compound with the molecular formula C5H5F3O2. It is known for its unique chemical properties due to the presence of trifluoromethyl and ester functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoroacetone with methyl (triphenylphosphoranylidene)acetate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using similar starting materials. The process is optimized for high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4,4,4-trifluoro-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 4,4,4-trifluoro-, methyl ester is unique due to the presence of both the trifluoromethyl and ester groups, which impart distinct chemical properties. This combination makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

methyl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3

InChI Key

DMMZYYLXAGRBDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(F)(F)F

Origin of Product

United States

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